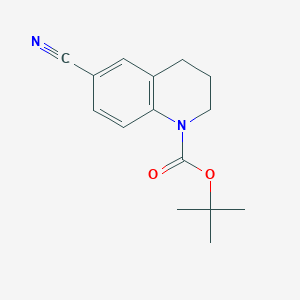

6-Cyano-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

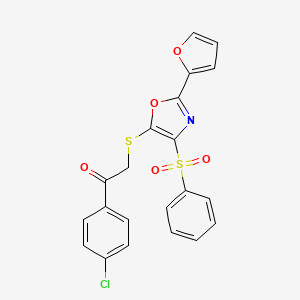

“6-Cyano-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester” is a chemical compound with the CAS Number: 1820604-90-7 . Its molecular weight is 258.32 and its IUPAC name is tert-butyl 6-cyano-3,4-dihydroquinoline-1 (2H)-carboxylate . It is a white solid and is stored at a temperature between 0-5°C .

Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in recent years due to their variety of applications in medicinal and synthetic organic chemistry . Various methods have been developed for the synthesis of quinoline derivatives, including microwave synthesis, using clay or other recyclable catalysts, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H18N2O2/c1-15(2,3)19-14(18)17-8-4-5-12-9-11(10-16)6-7-13(12)17/h6-7,9H,4-5,8H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis

The physical form of “this compound” is a white solid . It is stored at a temperature between 0-5°C .Scientific Research Applications

Synthesis and Chemical Reactions

Intramolecular Defluorinative Cyclization : tert-Butyl 2-(difluoromethyl)-3-benzyl-6-methoxy-3,4-dihydro-4-quinazoline-4-carboxyl ester, a precursor of a new type of cyclic amino acid, was synthesized via intramolecular defluorinative cyclization. This process is significant in the synthesis of difluoromethylated quinazolic acid derivatives (Hao, Ohkura, Amii, & Uneyama, 2000).

Photochemical Reactions : The photochemical reactions of 2-quinolinecarbonitriles, related to 6-Cyano-3,4-dihydro-2H-quinoline, with various solvents, result in cyano group replacement, highlighting the photochemical properties of these compounds (Hata, Ono, Matono, & Hirose, 1973).

Ester and Ether Structure Formation : Reaction of 2-(Halogenomethyl)-quinoxalines and ‐quinoline with hydroxybenzoic acids and their esters leads to the formation of products with ether or ester structures. This indicates the versatility in functional group modifications of quinoline derivatives (Sarodnick, Hilfert, Kempter, & Kleinpeter, 1997).

Analytical and Medicinal Chemistry

Fluorescence Derivatization in HPLC : 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl azide, a derivative of quinoxaline, is a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, demonstrating the analytical applications of quinoxaline derivatives (Yamaguchi, Iwata, Nakamura, & Ohkura, 1987).

Synthesis of Drug Intermediates : Synthesis of rac-(3S,4aR,10aR)-6-Methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, an important intermediate for pharmaceutically active compounds, demonstrates the utility of quinoline derivatives in drug synthesis (Bänziger, Cercus, Stampfer, & Sunay, 2000).

Rhodium-Catalyzed Asymmetric Hydrogenation : Rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups were studied for their efficacy in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, indicating a potential application in asymmetric synthesis and catalysis (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

Properties

IUPAC Name |

tert-butyl 6-cyano-3,4-dihydro-2H-quinoline-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-8-4-5-12-9-11(10-16)6-7-13(12)17/h6-7,9H,4-5,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEJNYOOZFBYQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azadispiro[3.1.3(6).1(4)]decane hydrochloride](/img/structure/B2715835.png)

![N-(benzo[d]thiazol-2-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2715838.png)

![3-benzyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![7-(4-bromophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2715846.png)

![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2715848.png)

![2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2715852.png)

![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2715855.png)